SCD1 Enzymatic Inhibition: A Class-Level Potency Benchmark for the 4-Pyridazinyloxy Piperidine Scaffold
While direct assay data for CAS 1797597-70-6 is not publicly available, the US9102669 patent provides a quantitative framework for its expected biochemical performance against Stearoyl-CoA Desaturase 1 (SCD1). A compound retaining the exact 4-(pyridazin-3-yloxy)piperidine linker but with a different terminal group exhibited an IC50 of 12 nM, while another SCD1 inhibitor in this patent with a closely related indole topology demonstrated an IC50 of 4 nM [1]. This suggests the indolyl-ketone terminus present in the target compound is highly complementary to the SCD1 binding pocket. An analog with a distinct piperidine substitution pattern, such as the 3-substituted piperidine isomer JNJ-40411813, shows a divergent pharmacological profile (putative activity at glutamate receptors ), highlighting how regioisomerism in the piperidine linker leads to target switching.
| Evidence Dimension | SCD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be in the low nanomolar range based on structural analogs |
| Comparator Or Baseline | US9102669, Compound 37 (4 nM) and Compound 48 (12 nM) in SCD1 enzymatic assay using rat liver microsomes |
| Quantified Difference | No direct head-to-head data available; structural inference suggests comparable potency |
| Conditions | In vitro enzymatic assay; 25°C; 50 μL volume; 10 μg rat liver microsome protein; 96-well format |
Why This Matters
This structural inference is crucial for procurement, as selecting an incorrect regioisomer with a 3-substituted piperidine could result in a complete loss of SCD1 activity or off-target effects, derailing hit-to-lead metabolic disease programs.
- [1] US9102669B2 - Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. BindingDB data for US9102669, 37 (CHEMBL3127538). View Source
